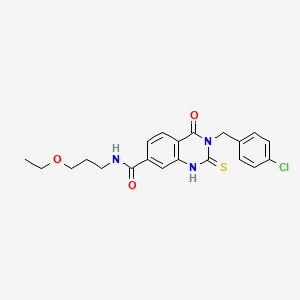

![molecular formula C14H8BrN3S B2700651 2-bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione CAS No. 234096-98-1](/img/structure/B2700651.png)

2-bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Synthesis Analysis

The synthesis of quinazoline derivatives, which includes this compound, often involves transition-metal-catalyzed reactions . These reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . The last few decades have witnessed a tremendous outburst of transition-metal-catalyzed reactions for the construction of quinazoline scaffolds .Chemical Reactions Analysis

Quinazolines, including this compound, are often synthesized using transition-metal-catalyzed reactions . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .Scientific Research Applications

Synthesis and Chemical Properties

Telescoping Process in Synthesis : Improved synthesis routes for compounds similar to 2-bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione have been developed. For example, Nishimura and Saitoh (2016) introduced a telescoping process in the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries. This method significantly enhanced the yield and purity of the compound while reducing the number of isolation processes (Nishimura & Saitoh, 2016).

Ionic Liquid Mediated Synthesis : Innovative methods like ultrasound-assisted synthesis and ionic liquid-mediated synthesis have been used to create related compounds. Phakhodee et al. (2016) reported a sonochemical method for the synthesis of 2-aminobenzimidazoles and 2-aminobenzoxazoles, demonstrating efficient and environmentally benign processes (Phakhodee et al., 2016).

Biological and Pharmacological Activities

Anti-Inflammatory Potential : Galarce et al. (2008) studied the effect of novel 6-Arylbenzimidazo[1,2-c]quinazoline derivatives as inhibitors of tumor necrosis factor-alpha (TNF-alpha) production, identifying compounds with significant anti-inflammatory properties (Galarce et al., 2008).

Bronchodilator Activity : Bahekar and Ram Rao (2001) synthesized a series of derivatives and evaluated them as potential bronchodilators. They found that certain compounds showed significant bronchodilatory activity in both in vitro and in vivo models (Bahekar & Ram Rao, 2001).

Anticonvulsant Agents : Ugale et al. (2012) synthesized quinazolino-benzothiazoles and tested them as anticonvulsant agents using experimental models. Some compounds showed significant activity against seizures (Ugale et al., 2012).

Hepatoprotective Effects : Salama et al. (2022) explored the hepatoprotective potential of a novel quinazoline derivative against liver toxicity in rats. The compound demonstrated significant hepatoprotective properties (Salama et al., 2022).

Antimicrobial Activity

- Antibacterial and Antifungal Properties : Rohini et al. (2010) evaluated the antimicrobial activities of 6-arylbenzimidazo[1,2-c]quinazolines, finding potent inhibitory action against various bacterial and fungal strains (Rohini et al., 2010).

properties

IUPAC Name |

2-bromo-12H-benzimidazolo[1,2-c]quinazoline-6-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3S/c15-8-5-6-10-9(7-8)13-16-11-3-1-2-4-12(11)18(13)14(19)17-10/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIQZUZRQOCYLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C4C=C(C=CC4=NC(=S)N23)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B2700568.png)

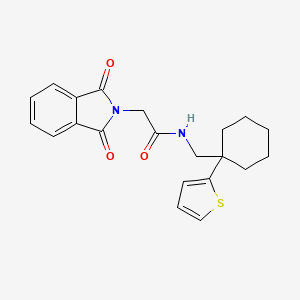

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2700573.png)

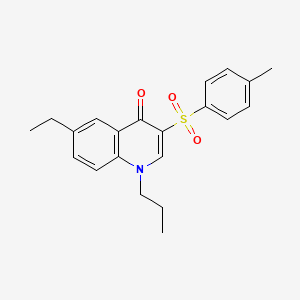

![5-Methyl-4-[(3-methylphenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2700574.png)

![2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide](/img/structure/B2700575.png)

![8-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]quinoline](/img/structure/B2700578.png)

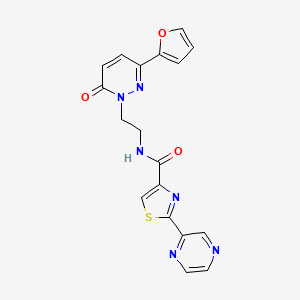

![N-(3-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2700579.png)

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2700580.png)

![4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2700581.png)

![4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2700584.png)

![2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2700587.png)